molecular formula C5H8BrF B15362341 (2-Bromo-1-fluoroethyl)cyclopropane

(2-Bromo-1-fluoroethyl)cyclopropane

Cat. No.: B15362341
M. Wt: 167.02 g/mol
InChI Key: YORAKYSQHAWFLZ-UHFFFAOYSA-N
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Description

(2-Bromo-1-fluoroethyl)cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl and a fluoroethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Cyclopropane Derivatives: One common method involves the halogenation of cyclopropane derivatives using bromine and fluorine sources under controlled conditions.

  • Substitution Reactions: Another approach is the substitution reaction where a cyclopropane derivative undergoes halogen exchange reactions with appropriate halogenating agents.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under stringent conditions to ensure high yield and purity. These processes are optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.

  • Substitution: Substitution reactions are common, where the bromo and fluoro groups can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Alcohols, ketones, carboxylic acids.

  • Reduction: Hydrocarbons, alcohols.

  • Substitution: Various halogenated or functionalized derivatives.

Scientific Research Applications

(2-Bromo-1-fluoroethyl)cyclopropane is a chemical compound featuring a cyclopropane ring substituted with bromine and fluorine atoms on the ethyl chain. The presence of these halogen substituents imparts distinct chemical properties, making it a subject of interest in organic chemistry.

Scientific Research Applications

  • (Organic Chemistry) The compound is an interesting subject of study in organic chemistry. The unique combination of halogens affects the compound's reactivity, enabling it to form strong bonds with biomolecules, which could affect their functions.
  • Synthesis this compound's synthesis typically involves several methods.
  • Drug Design Studies of interactions of this compound with biological targets are essential to understand its potential applications in drug design. Ongoing research aims to elucidate these interactions more clearly, particularly focusing on enzyme inhibition or receptor modulation.
  • Medicinal Chemistry (2-Bromo-1-fluoroethyl)cyclobutane, a related compound, serves as a building block for synthesizing more complex structures in medicinal chemistry.
  • Materials Science (2-Bromo-1-fluoroethyl)cyclobutane is of interest in materials science due to the distinctive chemical properties that the bromine and fluorine substituents give it.
  • Pharmaceutical Intermediate It can be used as a medicine intermediate . Specifically, it can be used in the preparation of cyclopropyl-2-bromo-2-(2-fluorophenyl) ethanone, a prasugrel intermediate .

Mechanism of Action

The mechanism by which (2-Bromo-1-fluoroethyl)cyclopropane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes.

Comparison with Similar Compounds

  • 2-Bromoethylcyclopropane: Lacks the fluoro group.

  • 1-Fluoroethylcyclopropane: Lacks the bromo group.

  • 2-Bromopropylcyclopropane: Different alkyl chain length.

Uniqueness: (2-Bromo-1-fluoroethyl)cyclopropane is unique due to the presence of both bromo and fluoro substituents on the cyclopropane ring, which significantly affects its reactivity and properties compared to its similar counterparts.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic chemistry and beyond.

Chemical Reactions Analysis

Electrophilic Bromine Reactivity

The bromine atom in (2-bromo-1-fluoroethyl)cyclopropane acts as an electrophilic center, enabling nucleophilic substitution (SN2) and radical-mediated halogenation pathways.

  • SN2 Reactions :
    Bromine undergoes substitution with nucleophiles (e.g., hydroxide, amines) under basic conditions. The reaction rate is influenced by the cyclopropane ring’s steric strain and the electron-withdrawing fluorine atom.
    Example:

    This compound+OH(2-Hydroxy-1-fluoroethyl)cyclopropane+Br\text{this compound} + \text{OH}^- \rightarrow \text{(2-Hydroxy-1-fluoroethyl)cyclopropane} + \text{Br}^-
  • Radical Halogenation :
    Initiation by benzoyl peroxide or Diisopropyl azodicarboxylate (DIAD) generates bromine radicals, enabling chain propagation. This pathway dominates in non-polar solvents like chloroform or dichloromethane .

Radical-Mediated Halogen Exchange

Studies demonstrate efficient bromine transfer using N-bromosuccinimide (NBS) or pyridinium tribromide under radical initiation:

Brominating AgentInitiatorSolventTemp (°C)Yield (%)Purity (HPLC)Source
NBSDIADChloroform2083.2>96.4%
Pyridinium tribromideDIADCH₂Cl₂/CHCl₃2082.5>96.0%
NBSBPOChloroformReflux75.0>95.0%

Key observations:

  • Higher initiator loading (8% DIAD) improves yield compared to lower concentrations (3%) .

  • Mixed solvents (e.g., CH₂Cl₂/CHCl₃) enhance solubility without compromising selectivity .

Ring-Strain-Driven Rearrangements

The cyclopropane ring’s inherent strain (109.5° bond angles vs. ideal 60°) facilitates ring-opening reactions :

  • Acid-Catalyzed Rearrangement :
    In presence of HBr/H₂O₂, the cyclopropane ring undergoes cleavage to form α-branched ketones :

    This compoundHBr/H2O22-Fluoro-1-bromo-3-ketopentane\text{this compound} \xrightarrow{\text{HBr/H}_2\text{O}_2} \text{2-Fluoro-1-bromo-3-ketopentane}
  • Thermal Decomposition :
    At elevated temperatures (>60°C), homolytic C–Br bond cleavage generates cyclopropane radicals, which dimerize or abstract hydrogen .

Electrophilic Fluorine Participation

The fluorine atom stabilizes adjacent carbocations via inductive effects , enabling Friedel-Crafts alkylation with aromatic substrates:

This compound+BenzeneAlCl32-Fluoro-1-phenylcyclopropane+HBr\text{this compound} + \text{Benzene} \xrightarrow{\text{AlCl}_3} \text{2-Fluoro-1-phenylcyclopropane} + \text{HBr}

Comparative Reactivity in Cyclopropanation

While primarily a substrate, this compound participates in transition metal-catalyzed cyclopropanation as a carbene precursor. Iron-porphyrin catalysts (e.g., Fe(TPFPP)) mediate stereoselective [2+1] cycloadditions with styrenes :

CatalystSubstrateProduct Enantioselectivity (%)TON
Fe(TPFPP)(CO₂Et)Styrene9782
Fe(TPFPP)(CPh₂)Styrene<50

Mechanistic insight: Electron-withdrawing groups (e.g., CO₂Et) on the carbene ligand enhance substrate-to-carbene charge transfer, lowering activation energy by 5.64 kcal/mol .

Properties

Molecular Formula

C5H8BrF

Molecular Weight

167.02 g/mol

IUPAC Name

(2-bromo-1-fluoroethyl)cyclopropane

InChI

InChI=1S/C5H8BrF/c6-3-5(7)4-1-2-4/h4-5H,1-3H2

InChI Key

YORAKYSQHAWFLZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CBr)F

Origin of Product

United States

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